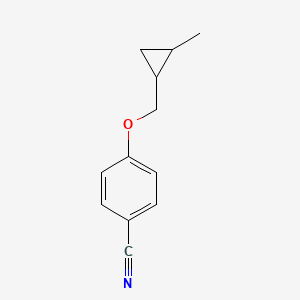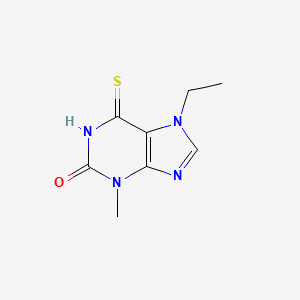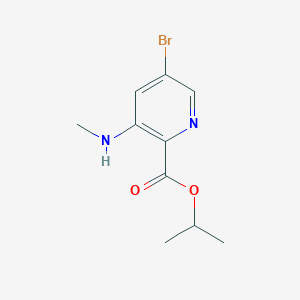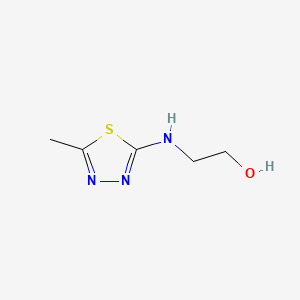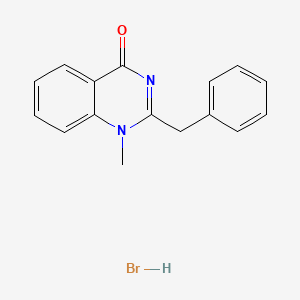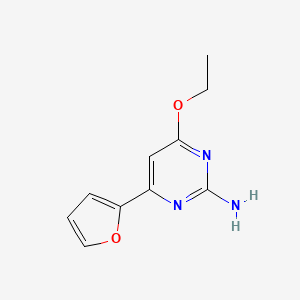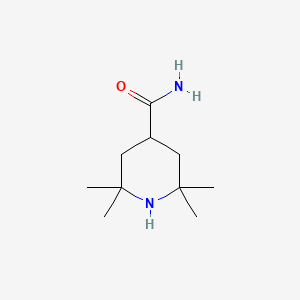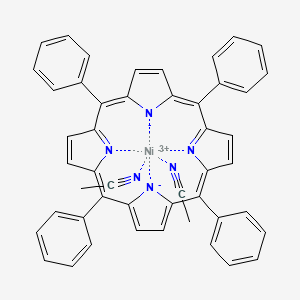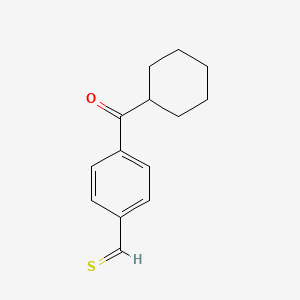
3-Ethyl-5-isopropyl-2-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-isopropyl-2-methylpyrazine: is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are commonly found in nature, particularly in foods and beverages. This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and a methyl group attached to the pyrazine ring. It is often associated with distinct aroma properties and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-isopropyl-2-methylpyrazine can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions. The use of high-purity reagents and advanced catalytic systems ensures the efficient production of this compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-5-isopropyl-2-methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction can produce reduced pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethyl-5-isopropyl-2-methylpyrazine is used as a building block in organic synthesis. Its unique structure makes it valuable for the development of new chemical entities and materials .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain microorganisms .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-tumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the food and beverage industry, this compound is used as a flavoring agent due to its distinct aroma properties. It is also utilized in the production of fragrances and perfumes .
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-isopropyl-2-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes . The compound’s unique structure allows it to engage in various biochemical interactions, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-3-methoxypyrazine: Known for its odor properties and presence in certain wines.
3-Isopropyl-2-methoxy-5-methylpyrazine: Found in blood plasma and has similar aromatic properties.
Uniqueness: 3-Ethyl-5-isopropyl-2-methylpyrazine stands out due to its specific combination of ethyl, isopropyl, and methyl groups attached to the pyrazine ring. This unique structure contributes to its distinct aroma and biological activities, making it valuable in various applications .
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-8(4)11-6-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
RYTDAVJNZVSGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CN=C1C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


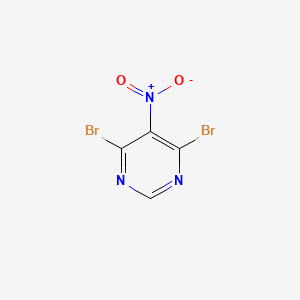
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)

